5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid is a complex organic compound with the molecular formula C12H15NO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid typically involves multi-step organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and amination . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification methods to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: DBU, palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in the study of biological systems and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-6-carbonitrile : Similar in structure but contains a nitrile group instead of a carboxylic acid .
- 6,7,8,9-tetrahydro-5H-benzo 7annulene-5-carboxylic acid : Similar but differs in the position of the carboxylic acid group .
- 5H-Benzocyclohepten-5-amine, 2-bromo-6,7,8,9-tetrahydro- : Contains a bromine atom and an amine group .
Uniqueness
The uniqueness of 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylic acid lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO2 |
---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-11-9-6-2-1-4-8(9)5-3-7-10(11)12(14)15/h1-2,4,6,10-11H,3,5,7,13H2,(H,14,15) |
InChI-Schlüssel |
FCOJNQLOATUMLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C2=CC=CC=C2C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.